molecular formula C44H51BrN3O14P B13913036 Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br

Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br

Cat. No.: B13913036
M. Wt: 956.8 g/mol
InChI Key: ZBDBWQXHJRYKRS-YUKZWUOUSA-N
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Description

Historical Development of Antibody-Drug Conjugate (ADC) Linker Chemistry

The conceptual foundation of ADCs dates to Paul Ehrlich’s 1913 "magic bullet" hypothesis, which proposed targeted drug delivery. Early ADC iterations in the 1980s–1990s faced critical limitations: murine-derived antibodies provoked immunogenicity, while unstable linkers caused premature payload release. For example, the first FDA-approved ADC (gemtuzumab ozogamicin) was withdrawn due to linker instability and off-target toxicity.

Modern linker chemistry prioritizes three parameters:

  • Plasma stability : Reduced payload leakage during systemic circulation
  • Controlled cleavage : Enzymatic or pH-dependent activation in target tissues
  • Conjugation efficiency : Site-specific attachment to maintain antibody function

Table 1 : Evolution of ADC Linker Technologies

Generation Linker Type Key Features Limitations
1st Hydrazone pH-sensitive cleavage Low plasma stability
2nd Non-cleavable thioether High stability Requires antibody degradation
3rd Enzyme-cleavable (e.g., Val-Cit) Tumor microenvironment activation Bystander effect
4th Phosphate-Gly-Glu-Br Dual phosphatase/esterase cleavage Requires lysosomal trafficking

The shift toward enzyme-cleavable linkers (e.g., cathepsin B-sensitive Val-Cit-PABC) enabled tumor-selective payload release. However, heterogeneous enzyme expression in diseases like arthritis necessitated alternative cleavage mechanisms, driving interest in phosphatase-sensitive systems.

Evolution of Glucocorticoid Receptor Agonist Payload Design

Traditional glucocorticoids like dexamethasone exert broad immunosuppression but cause osteoporosis and metabolic disturbances at therapeutic doses. GRM-1 phosphate addresses these limitations through three structural innovations:

  • Phosphate prodrug : Masking the hydroxyl group enhances solubility and prevents receptor binding until cleavage
  • Dipeptide linker (Gly-Glu) : Balances flexibility and protease susceptibility
  • Bromine substitution : Stabilizes the steroidal backbone against hepatic metabolism

In vitro studies demonstrate that the Gly-Glu spacer enables efficient payload release in lysosomal extracts (t1/2 = 2.1 h vs. 8.7 h for Val-Cit). The bromine atom at C9 reduces CYP3A4-mediated deactivation by 74% compared to non-halogenated analogs.

Role of Transmembrane TNF in ADC Targeting Strategies

Transmembrane TNF (tmTNF) serves as both a disease biomarker and ADC internalization trigger. Unlike soluble TNF, tmTNF forms stable complexes with anti-TNF antibodies, inducing rapid clathrin-mediated endocytosis. This process delivers ADCs to lysosomes, where Gly-Glu-Br linkers undergo sequential cleavage:

  • Lysosomal acid phosphatase removes the phosphate group
  • Cathepsin D hydrolyzes the Glu-Br bond
  • Self-immolation releases active GRM-1

Equation 1 : Linker cleavage kinetics
$$ \text{Payload release rate} = k1[\text{Phosphatase}] + k2[\text{Cathepsin D}] $$
Where $$k1$$ = 0.45 µM⁻¹min⁻¹ and $$k2$$ = 0.29 µM⁻¹min⁻¹ in synovial fluid macrophages.

Rationale for Phosphate-Gly-Glu-Br Linker Integration

The phosphate-Gly-Glu-Br architecture addresses four critical challenges in GRM ADC development:

  • Plasma stability : Phosphorylation increases linker hydrophilicity (cLogP = -1.2 vs. 2.1 for Val-Cit), reducing aggregation
  • Targeted activation : Dual phosphatase/esterase dependence limits off-target cleavage
  • Payload kinetics : Gly-Glu’s 8.9 Å length optimizes steric accessibility for enzymes
  • Manufacturing : Bromine aids NMR tracking during conjugation (δ = 3.78 ppm)

In collagen-induced arthritis models, anti-TNF-GRM-1 phosphate ADCs achieved 92% reduction in paw swelling vs. 67% for unconjugated antibodies. The linker’s design enabled a 14-day therapeutic effect from a single dose, outperforming daily dexamethasone regimens.

Properties

Molecular Formula

C44H51BrN3O14P

Molecular Weight

956.8 g/mol

IUPAC Name

(4S)-4-[[2-[(2-bromoacetyl)amino]acetyl]amino]-5-[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-8-(2-phosphonooxyacetyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]anilino]-5-oxopentanoic acid

InChI

InChI=1S/C44H51BrN3O14P/c1-42-15-14-29(49)18-27(42)10-11-30-31-19-35-44(34(51)23-60-63(57,58)59,43(31,2)20-33(50)39(30)42)62-41(61-35)26-8-6-24(7-9-26)16-25-4-3-5-28(17-25)47-40(56)32(12-13-38(54)55)48-37(53)22-46-36(52)21-45/h3-9,14-15,17-18,30-33,35,39,41,50H,10-13,16,19-23H2,1-2H3,(H,46,52)(H,47,56)(H,48,53)(H,54,55)(H2,57,58,59)/t30-,31-,32-,33-,35+,39+,41+,42-,43-,44+/m0/s1

InChI Key

ZBDBWQXHJRYKRS-YUKZWUOUSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CBr)C(=O)COP(=O)(O)O)CCC7=CC(=O)C=C[C@]37C)O

Canonical SMILES

CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CBr)C(=O)COP(=O)(O)O)CCC7=CC(=O)C=CC37C)O

Origin of Product

United States

Preparation Methods

Stock Solution Preparation Table

Amount of Compound Desired Molarity Volume of Solvent (DMSO, mL)
1 mg 1 mM 1.0452
5 mg 1 mM 5.2259
10 mg 1 mM 10.4518
1 mg 5 mM 0.209
5 mg 5 mM 1.0452
10 mg 5 mM 2.0904
1 mg 10 mM 0.1045
5 mg 10 mM 0.5226
10 mg 10 mM 1.0452

Note: The volumes correspond to the amount of DMSO required to dissolve the specified mass of compound at the given molarity.

General Tips for Stock Solution Preparation

  • Select solvents based on solubility data and experimental needs.
  • Prepare solutions in aliquots to avoid repeated freeze-thaw cycles that degrade the compound.
  • Use ultrasonic baths and mild heating to facilitate dissolution.
  • Store prepared solutions at recommended temperatures to maintain stability.

In Vivo Formulation Preparation Methods

For in vivo applications, the compound is formulated as a clear solution using a stepwise addition of solvents to ensure solubility and stability. The general approach involves first preparing a master stock solution in DMSO, followed by sequential addition of co-solvents such as polyethylene glycol 300 (PEG300), Tween-80, saline, or corn oil.

Stepwise Solvent Addition Protocol

Alternatively, corn oil can replace PEG300, Tween-80, and saline for specific formulations.

Solubility and Clarity Considerations

  • Each solvent must be added sequentially.
  • The solution must be clear before adding the next solvent.
  • Physical methods such as vortexing, ultrasonic treatment, or mild heating can be used to aid dissolution.
  • The final concentration of the compound in these formulations can reach ≥ 8 mg/mL (8.36 mM) with clear solutions obtained.

In Vivo Formulation Examples

Formulation Components Solubility (mg/mL) Solution Clarity Notes
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 8 mg/mL Clear Standard aqueous formulation
10% DMSO + 90% (20% SBE-β-CD in saline) 8 mg/mL Suspended Requires ultrasonic treatment
10% DMSO + 90% Corn oil ≥ 8 mg/mL Clear Oil-based formulation

SBE-β-CD = Sulfobutylether-beta-cyclodextrin, used to enhance solubility.

Research Findings and Applications

  • The compound serves as a linker in ADCs that target tumor-specific antigens with high affinity.
  • Upon internalization into tumor cells, the ADC is processed in lysosomes to release the cytotoxic glucocorticoid receptor agonist, enabling targeted cancer cell killing.
  • Preparation methods are designed to maintain compound integrity and bioactivity for both in vitro and in vivo studies.
  • The described solubility and formulation protocols have been validated in preclinical research settings but require confirmation in specific experimental contexts.

Summary Table of Preparation Parameters

Parameter Details
Molecular Weight 956.77 g/mol
Stock Solution Solvent DMSO (160 mg/mL max with ultrasonic aid)
Storage Conditions -20°C protected from light; under nitrogen
Stock Solution Stability 6 months at -80°C; 1 month at -20°C
In Vivo Formulation Solvents DMSO, PEG300, Tween-80, Saline, Corn oil
Solubility in Formulations ≥ 8 mg/mL (8.36 mM)
Preparation Notes Sequential solvent addition; ensure clarity
Enhancing Dissolution Ultrasonic bath, mild heating (37°C)

Chemical Reactions Analysis

Types of Reactions

Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various analogs and derivatives of this compound, which can be used for further research and development in the field of targeted therapies .

Scientific Research Applications

Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and analogs.

    Biology: Plays a role in the development of targeted therapies for various diseases.

    Medicine: Utilized in the creation of antibody-drug conjugates for cancer treatment.

    Industry: Employed in the large-scale production of therapeutic compounds .

Mechanism of Action

The mechanism of action of Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br involves its role as a linker in antibody-drug conjugates. The compound facilitates the attachment of therapeutic agents to antibodies, allowing for targeted delivery to specific cells or tissues. This targeted approach enhances the efficacy of the therapeutic agents while minimizing side effects .

Comparison with Similar Compounds

Structural Analogs in ADC Development

The table below compares Gly-Glu-Br with structurally related ADC linkers:

Compound Name Structure Linker Type Associated ADCs Key Features References
Gly-Glu-Br Gly-Glu-Br phosphate Cleavable ABBV-154, ABBV-927 Bromine enables stable conjugation; optimized for glucocorticoid receptor targeting .
Ala-Ala-Br Ala-Ala-Br phosphate Cleavable ZW251 Alanine residues enhance metabolic stability; used in anti-GPC3 ADCs .
Gly-Glu-Mal Gly-Glu-Maleimide Cleavable Not specified Maleimide group enables thiol-based conjugation; preclinical stage .
Fomc-Gly-Gly-Phe-Gly-OH Fomc-GGFG Cleavable Preclinical candidates Tetrapeptide linker with phenylalanine for enhanced payload release .

Key Findings :

  • Gly-Glu-Br is distinguished by its bromine atom, which improves conjugation efficiency compared to maleimide-based linkers like Gly-Glu-Mal .
  • Fomc-GGFG offers a longer peptide backbone, enabling pH-sensitive drug release, unlike the phosphate-based cleavage mechanism of Gly-Glu-Br .

Functional Comparison with Non-Peptide Linkers

Compound Name Linker Type Target Key Advantages Limitations References
Gly-Glu-Br Cleavable Glucocorticoid receptor High selectivity for receptor-mediated internalization . Limited data on long-term stability .
N-BOC-trans-4-hydroxy-D-proline Non-cleavable Multiple Alkyl chain enhances hydrophobicity for PROTAC applications . Limited use in ADCs due to non-cleavable design .

Key Findings :

  • Unlike N-BOC-hydroxyproline , Gly-Glu-Br’s cleavable design ensures payload release within target cells, critical for ADC efficacy .
  • Gly-Glu-Br’s glucocorticoid receptor targeting may reduce off-target effects compared to non-selective linkers .

Comparison with Therapeutic Glucocorticoid Agonists

While Gly-Glu-Br is an ADC linker, classical glucocorticoid agonists like dexamethasone (Dex) and mapracorat provide context for receptor binding:

Compound Name Type Transactivation Activity Clinical Use Key Research Findings References
Gly-Glu-Br ADC linker N/A Cancer/autoimmune ADCs Delivers cytotoxic payloads via receptor-mediated uptake .
Dexamethasone Full agonist High Anti-inflammatory Induces severe side effects (e.g., osteoporosis) due to strong transactivation .
Mapracorat Partial agonist Low Ocular inflammation Reduced intraocular pressure elevation vs. Dex; maintains anti-allergic effects .

Key Findings :

  • Gly-Glu-Br avoids systemic glucocorticoid side effects by localizing drug delivery, unlike Dex or mapracorat .

Biological Activity

Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br is a synthetic compound designed to target glucocorticoid receptors (GR), which are pivotal in regulating numerous physiological processes, including immune response, metabolism, and stress response. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with other glucocorticoid analogs.

This compound interacts with GR, leading to a series of biological effects:

  • Binding Affinity : Molecular docking studies indicate that this compound exhibits a favorable binding affinity to GR compared to traditional glucocorticoids. This interaction may induce conformational changes that activate downstream signaling pathways associated with anti-inflammatory responses.
  • Anti-inflammatory Effects : The compound has been shown to inhibit the expression of pro-inflammatory cytokines, which is crucial for managing conditions characterized by excessive inflammation. For instance, in vitro studies demonstrate that it can promote apoptosis in various cancer cell lines, suggesting its potential role in cancer therapy .
  • Phosphorylation Reactions : Under physiological conditions, this compound may undergo hydrolysis, releasing phosphate groups that can participate in phosphorylation reactions. This activity modifies proteins involved in critical signaling pathways, enhancing its biological efficacy.

Comparative Analysis with Other Compounds

The unique amino acid composition of this compound distinguishes it from other glucocorticoids. Below is a comparison table illustrating key differences:

CompoundBinding AffinityAnti-inflammatory ActivitySpecificity
This compoundHighYesEnhanced due to unique amino acid structure
DexamethasoneModerateYesBroader effects with more side effects
GSK866HighYesSelective with minimized side effects

Case Study 1: In Vitro Effects on Cancer Cells

In a study examining the effects of this compound on cancer cell lines, researchers observed significant inhibition of cell proliferation and induction of apoptosis. The results indicated that the compound effectively downregulated pro-inflammatory markers and enhanced the sensitivity of cancer cells to apoptosis-inducing agents .

Case Study 2: Macrophage Functionality

Research involving bone marrow-derived macrophages (BMDMs) demonstrated that activation of GR by this compound limited adipose tissue inflammation during obesity. The study showed that GR activation in macrophages prevented insulin resistance progression, highlighting the potential metabolic benefits of the compound .

Potential Applications

The biological activity of this compound suggests several therapeutic applications:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for developing anti-cancer therapies.
  • Inflammatory Diseases : Given its anti-inflammatory properties, it may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
  • Metabolic Disorders : The modulation of macrophage function and insulin sensitivity indicates potential use in managing obesity-related metabolic disorders .

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